6-(3-chlorophenyl)-2-{2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one
Description
This compound is a pyridazinone derivative featuring a 3-chlorophenyl group at position 6 and a substituted oxadiazole moiety linked via an ethyl chain at position 2. Pyridazinones are heterocyclic scaffolds known for their pharmacological versatility, including anti-inflammatory, antimicrobial, and anticancer activities . The incorporation of the 1,2,4-oxadiazolyl group enhances metabolic stability and binding affinity to biological targets due to its electron-deficient aromatic character . The 2-methoxyphenyl substituent on the oxadiazole ring may further modulate lipophilicity and pharmacokinetic properties, as methoxy groups are often employed to improve solubility and membrane permeability .
Synthetic routes for analogous pyridazinones involve nucleophilic substitution reactions under basic conditions (e.g., using anhydrous potassium carbonate in acetone), as demonstrated for structurally related compounds . However, the specific synthesis protocol for this compound remains undocumented in the provided literature.
Propriétés
IUPAC Name |
6-(3-chlorophenyl)-2-[2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-28-18-8-3-2-7-16(18)21-23-19(29-25-21)11-12-26-20(27)10-9-17(24-26)14-5-4-6-15(22)13-14/h2-10,13H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAZHJMSVJSNDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
To contextualize the properties of this compound, a comparative analysis with three classes of analogs is provided below:
Table 1: Structural and Pharmacological Comparison
Key Findings:
Antibacterial Activity : Quinazolin-4-ones (e.g., SPC-III Br) exhibit antibacterial potency comparable to ciprofloxacin (10 µg/mL vs. 100 µg/mL), suggesting that halogenated aryl groups enhance microbial targeting . The target compound’s 3-chlorophenyl group may confer similar activity, but empirical data are lacking.
Anti-Inflammatory Potential: Triazolo-thiadiazines with dichlorophenyl groups demonstrate anti-inflammatory activity comparable to celecoxib, a COX-2 inhibitor. This highlights the role of halogenated aromatic systems in modulating cyclooxygenase interactions .
Notes and Implications
Synthetic Challenges : The ethyl-linked oxadiazole group in the target compound may complicate synthesis due to steric hindrance during cyclization steps. highlights the utility of potassium carbonate in facilitating analogous substitutions .
Substituent Effects : The 2-methoxyphenyl group could enhance metabolic stability compared to unsubstituted oxadiazoles, as methoxy groups resist oxidative degradation .
Research Gaps: No direct data on the biological activity or ADME properties of the target compound are available in the provided evidence. Further studies should prioritize in vitro assays (e.g., antimicrobial, anti-inflammatory) and molecular docking to validate target engagement.
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
